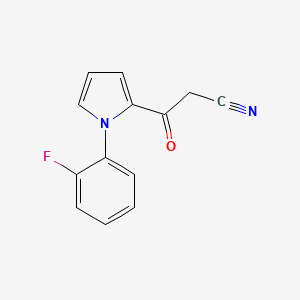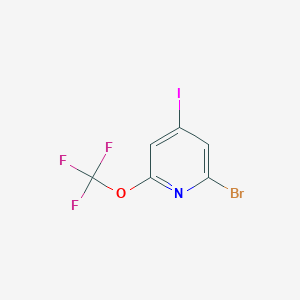
2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-yodo-6-(trifluorometoxi)piridina: es un compuesto orgánico que pertenece a la clase de piridinas halogenadas. Se caracteriza por la presencia de grupos bromo, yodo y trifluorometoxi unidos a un anillo de piridina. Este compuesto se utiliza a menudo como intermedio en la síntesis orgánica, particularmente en la preparación de diversos compuestos fluorados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Bromo-4-yodo-6-(trifluorometoxi)piridina suele implicar reacciones de halogenación. Un método común es la halogenación secuencial de derivados de piridina. Por ejemplo, comenzando con un derivado de piridina, la bromación se puede lograr usando bromo o N-bromosuccinimida (NBS) en condiciones específicas. Posteriormente, la yodación se puede realizar usando yoduro de trimetilsilano o yodo en presencia de un catalizador adecuado .
Métodos de producción industrial: La producción industrial de 2-Bromo-4-yodo-6-(trifluorometoxi)piridina puede implicar procesos de halogenación a gran escala con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Bromo-4-yodo-6-(trifluorometoxi)piridina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y yodo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono con la ayuda de catalizadores de paladio.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones apropiadas.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como metóxido de sodio o terc-butóxido de potasio se pueden utilizar para reacciones de sustitución.
Acoplamiento de Suzuki-Miyaura: Los catalizadores de paladio, junto con ácidos o ésteres borónicos, se utilizan comúnmente en reacciones de acoplamiento.
Oxidación y reducción: Se pueden emplear agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, el acoplamiento de Suzuki-Miyaura puede producir compuestos biarílicos, mientras que la sustitución nucleófila puede introducir varios grupos funcionales en el anillo de piridina.
Aplicaciones Científicas De Investigación
Química: 2-Bromo-4-yodo-6-(trifluorometoxi)piridina se utiliza ampliamente como bloque de construcción en la síntesis orgánica. Sirve como intermedio en la preparación de compuestos fluorados complejos, que son valiosos en ciencia de materiales y productos farmacéuticos .
Biología y medicina: En la investigación biológica, este compuesto se puede utilizar para sintetizar moléculas bioactivas con posibles aplicaciones terapéuticas. Sus derivados pueden exhibir propiedades antimicrobianas, antivirales o anticancerígenas, lo que lo convierte en una herramienta valiosa en el descubrimiento de fármacos.
Industria: En el sector industrial, 2-Bromo-4-yodo-6-(trifluorometoxi)piridina se utiliza en la producción de productos químicos especiales y materiales avanzados. Sus propiedades químicas únicas lo hacen adecuado para aplicaciones en electrónica, agroquímicos y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-4-yodo-6-(trifluorometoxi)piridina depende de su aplicación específica. En la síntesis orgánica, actúa como un intermedio reactivo, facilitando la formación de nuevos enlaces químicos. En los sistemas biológicos, sus derivados pueden interactuar con dianas moleculares como enzimas o receptores, modulando su actividad y provocando los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares:
2-Bromo-5-(trifluorometoxi)piridina: Este compuesto es similar en estructura pero carece del átomo de yodo, lo que puede resultar en diferente reactividad y aplicaciones.
2-Yodopirida: Este compuesto contiene solo el sustituyente de yodo y se utiliza en aplicaciones sintéticas similares.
Singularidad: 2-Bromo-4-yodo-6-(trifluorometoxi)piridina es única debido a la presencia de átomos de bromo y yodo, junto con el grupo trifluorometoxi. Esta combinación de sustituyentes imparte una reactividad distinta y la convierte en un intermedio versátil en varias transformaciones químicas.
Propiedades
Fórmula molecular |
C6H2BrF3INO |
|---|---|
Peso molecular |
367.89 g/mol |
Nombre IUPAC |
2-bromo-4-iodo-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H |
Clave InChI |
XIXGSWYHIAZKCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1OC(F)(F)F)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


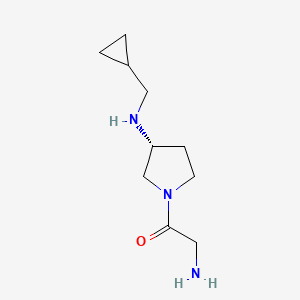
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)

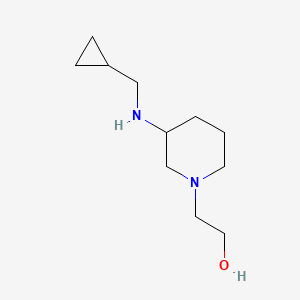

![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
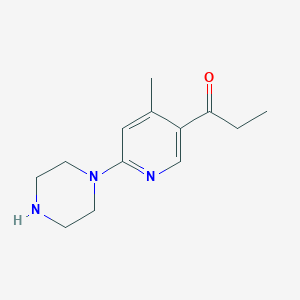
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
